molecular formula C20H19NO2 B259805 N,N-diallyl-2-benzoylbenzamide

N,N-diallyl-2-benzoylbenzamide

Cat. No.: B259805
M. Wt: 305.4 g/mol
InChI Key: AKWTYTKVNBUXMJ-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-benzoylbenzamide is a benzamide derivative characterized by a benzoyl group at the 2-position of the benzene ring and two allyl substituents on the amide nitrogen.

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

2-benzoyl-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C20H19NO2/c1-3-14-21(15-4-2)20(23)18-13-9-8-12-17(18)19(22)16-10-6-5-7-11-16/h3-13H,1-2,14-15H2

InChI Key

AKWTYTKVNBUXMJ-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

A comparison of molecular weights and functional group impacts:

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends
N,N-Diallyl-2-benzoylbenzamide (hypothetical) ~323.4 Allyl (lipophilic), benzoyl Low polarity, organic solvents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 237.3 Hydroxyl, methyl Moderate polarity, aqueous-organic mixtures
2-(Acetyloxy)-N-(5-nitro-2-thiazolyl)benzamide 307.3 Acetyloxy, nitrothiazole Low aqueous solubility
N-Benzoyl-2-hydroxybenzamide 241.2 Hydroxyl, benzoyl Polar solvents (e.g., DMSO)

Insights:

  • The diallyl groups in the target compound likely reduce polarity compared to hydroxyl or nitro derivatives, favoring solubility in nonpolar solvents. This property could enhance membrane permeability in biological applications .

Structural Characterization Techniques

All analogs, including the target compound, rely on:

  • NMR/IR Spectroscopy : For confirming substituent identity and regiochemistry .
  • X-ray Crystallography : Used in and to resolve nitro and dibenzyl substituent conformations .

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